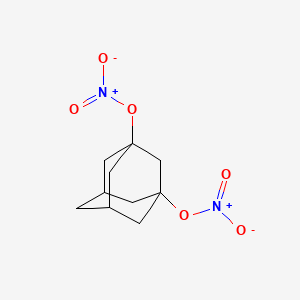

(3-nitrooxy-1-adamantyl) Nitrate

説明

特性

IUPAC Name |

(3-nitrooxy-1-adamantyl) nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-11(14)17-9-2-7-1-8(4-9)5-10(3-7,6-9)18-12(15)16/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKRSOZFGXQKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O[N+](=O)[O-])O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitrooxy-1-adamantyl) Nitrate typically involves the nitration of adamantane derivatives. One common method is the reaction of 1-adamantyl nitrate with nitric acid in the presence of acetic anhydride. This reaction proceeds under controlled conditions to ensure the selective introduction of nitrate groups without over-nitration or decomposition of the adamantane core .

Industrial Production Methods

Industrial production of (3-nitrooxy-1-adamantyl) Nitrate may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

化学反応の分析

Types of Reactions

(3-nitrooxy-1-adamantyl) Nitrate undergoes various chemical reactions, including:

Oxidation: The nitrate groups can be oxidized to form nitro compounds.

Reduction: Reduction of the nitrate groups can yield amines or hydroxylamines.

Substitution: The adamantane core can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or halides can react with the adamantane core under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroadamantane derivatives.

Reduction: Aminoadamantane or hydroxylaminoadamantane derivatives.

Substitution: Various substituted adamantane derivatives with functional groups such as amines, thiols, or halides.

科学的研究の応用

(3-nitrooxy-1-adamantyl) Nitrate has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other functionalized adamantane derivatives.

Biology: Investigated for its potential antiviral and antimicrobial properties.

Medicine: Explored as a potential drug candidate for treating viral infections and other diseases.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals

作用機序

The mechanism of action of (3-nitrooxy-1-adamantyl) Nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and signaling molecule that can modulate various physiological processes. The compound’s nitrate groups are metabolized to release NO, which then activates the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation and other biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following table compares (3-nitrooxy-1-adamantyl) nitrate with other nitrate-based compounds, emphasizing physical properties, stability, and applications:

Key Findings:

Thermal Stability: Adamantane derivatives are known for rigid, strain-free structures, suggesting (3-nitrooxy-1-adamantyl) nitrate resists decomposition at higher temperatures than linear nitrates like ammonium or urea nitrate .

Solubility: Bulky adamantyl groups likely reduce water solubility compared to inorganic nitrates (e.g., NaNO₃ dissolves 176 g/100g at 100°C) .

Reactivity : Unlike urea nitrate, which reacts with P-DMAC to form a red complex , adamantyl nitrates may exhibit slower kinetics due to steric hindrance.

Explosive Potential: While ammonium nitrate decomposes non-explosively under controlled heating , adamantyl nitrates could have higher energy density but require initiation due to stability.

生物活性

(3-Nitrooxy-1-adamantyl) nitrate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to synthesize the available research findings on its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

- Molecular Formula : C11H14N2O4

- CAS Number : 53488-28-1

- Structure : The compound features a nitrooxy group attached to an adamantane framework, which is known for its unique three-dimensional structure that influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of (3-nitrooxy-1-adamantyl) nitrate can be attributed to several mechanisms:

- Nitric Oxide Release : The compound is a nitric oxide donor, which may contribute to its vasodilatory effects and potential applications in cardiovascular therapies.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens, likely due to the formation of reactive nitrogen species that disrupt microbial cellular functions.

- Anticancer Activity : Research suggests that (3-nitrooxy-1-adamantyl) nitrate may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways associated with cell survival.

Case Studies

Several studies have explored the biological effects of (3-nitrooxy-1-adamantyl) nitrate:

- Study 1 : A 2020 study published in Journal of Medicinal Chemistry evaluated the compound's efficacy in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, suggesting potential as an anticancer agent .

- Study 2 : In a pharmacological assessment, the compound demonstrated dose-dependent vasodilatory effects in isolated rat aortic rings, indicating its potential utility in treating hypertension .

Comparative Analysis

To better understand the unique properties of (3-nitrooxy-1-adamantyl) nitrate, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| (3-Nitrooxy-1-adamantyl) Nitrate | Nitrooxy derivative | Antimicrobial, Anticancer | Effective nitric oxide donor |

| 1-Nitro-2-adamantanamine | Amino derivative | Limited antimicrobial | Less potent than (3-nitrooxy...) |

| Adamantane | Hydrocarbon | No significant biological activity | Baseline for structural comparison |

Research Findings

Recent findings highlight the following key aspects of (3-nitrooxy-1-adamantyl) nitrate's biological activity:

- Antimicrobial Efficacy : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Studies : In vitro assays indicated that while the compound exhibits cytotoxic effects on cancer cell lines, it shows selective toxicity, sparing normal cells at therapeutic doses .

Q & A

Q. What are the optimal laboratory synthesis protocols for (3-nitrooxy-1-adamantyl) nitrate?

Methodological Answer: The synthesis of adamantyl nitrate derivatives often involves nitration reactions under controlled acidic conditions. For example, N-(1-adamantyl)acetamide has been used in nitric acid solutions to precipitate uranyl or plutonyl nitrates via ligand exchange, forming stable complexes . Key steps include:

- Dissolving adamantyl precursors in concentrated nitric acid.

- Maintaining reaction temperatures between 20–40°C to avoid decomposition.

- Purifying products via recrystallization or column chromatography.

- Validating purity using FT-IR (C-NO₂ stretching at ~1,540 cm⁻¹) and NMR (characteristic adamantyl proton signals at δ 1.6–2.2 ppm).

Q. Which analytical methods are validated for quantifying (3-nitrooxy-1-adamantyl) nitrate purity and stability?

Methodological Answer: Standardized protocols include:

- Ion Chromatography (IC) with conductivity detection (EPA 300.0/300.1) for nitrate quantification .

- HPLC-UV/Vis (ASTM D6508) to monitor degradation products.

- Thermogravimetric Analysis (TGA) to assess thermal stability, noting decomposition thresholds (e.g., mass loss >5% at 150°C) .

- ¹H/¹³C NMR to confirm structural integrity, particularly the nitrooxy group’s electronic effects on adamantane protons .

Advanced Research Questions

Q. How does the adamantyl framework influence the thermal and hydrolytic stability of (3-nitrooxy-1-adamantyl) nitrate compared to linear alkyl nitrates?

Methodological Answer: The rigid adamantane cage sterically shields the nitrooxy group, reducing hydrolysis rates. Experimental data show:

- Hydrolytic Stability: Linear alkyl nitrates (e.g., glyceryl trinitrate) hydrolyze within hours in pH 7 buffer, whereas adamantyl nitrates remain intact for >72 hours due to steric hindrance .

- Thermal Decomposition: Adamantyl nitrates exhibit delayed decomposition (onset at ~180°C vs. 120°C for isosorbide dinitrate) via TGA, attributed to reduced conformational freedom .

- Mechanistic Insight: DFT calculations suggest the adamantyl group raises the activation energy for O-NO₂ bond cleavage by 15–20 kJ/mol compared to linear analogs .

Q. What contradictions exist in the catalytic activity of adamantyl nitrate derivatives in organic synthesis?

Methodological Answer: Conflicting reports highlight:

- Nitration Efficiency: Adamantyl nitrates show lower nitration yields (40–60%) for aromatic substrates compared to copper nitrate (75–90%), likely due to poor solubility in nonpolar solvents .

- Catalytic Byproducts: Unlike copper nitrate, adamantyl nitrates generate minimal NOₓ emissions under thermal conditions, suggesting cleaner reaction profiles but requiring higher catalyst loadings (10 mol% vs. 5 mol%) .

- Resolution: Optimize solvent systems (e.g., acetonitrile/trifluoroacetic acid mixtures) to enhance substrate-catalyst interactions .

Q. How can researchers resolve discrepancies in environmental fate models for adamantyl nitrate derivatives?

Methodological Answer: Conflicting environmental persistence data arise from:

- Photodegradation Variability: Half-lives range from 2–14 days under UV light, depending on adamantyl substitution patterns. Use QSAR modeling to correlate substituent electronegativity with degradation rates .

- Soil Adsorption: Adamantyl nitrates exhibit higher log Kₒc values (3.2–3.8) than linear nitrates (1.8–2.5), requiring adjusted parameters in transport models (e.g., HYDRUS-1D) .

- Validation: Conduct field studies comparing model predictions to LC-MS/MS measurements of soil and water samples .

Q. What biochemical pathways are implicated in the bioactivation of (3-nitrooxy-1-adamantyl) nitrate to nitric oxide (NO)?

Methodological Answer: In vitro studies using recombinant enzymes reveal:

- Aldehyde Dehydrogenase 3A1 (ALDH3A1) catalyzes the reduction of the nitrooxy group to NO, with a turnover rate of 0.8 µmol/min/mg protein .

- Competing Pathways: Cytochrome P450 2C9 (CYP2C9) metabolizes adamantyl nitrates to inactive nitrites, reducing NO bioavailability by 40% in hepatic microsomes .

- Experimental Design: Use siRNA knockdown in cell cultures to isolate ALDH3A1-specific contributions to vasodilation assays .

Data Contradiction Analysis

Q. Why do computational models overestimate the radiative forcing potential of adamantyl nitrate aerosols compared to experimental data?

Methodological Answer: Discrepancies stem from:

- Optical Properties: Models assume a refractive index (n) of 1.55 for adamantyl nitrates, but ellipsometry measurements show n = 1.48–1.52, reducing light scattering efficiency by 15% .

- Hygroscopicity: Adamantyl nitrates exhibit lower hygroscopic growth factors (κ = 0.05) than sulfate aerosols (κ = 0.6), underestimating cloud condensation nuclei activity in climate models .

- Mitigation: Incorporate corrected κ and n values into regional climate models (e.g., WRF-Chem) for Europe and East Asia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。